molecular formula C12H7ClN2O2 B8306627 2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one

2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one

Cat. No. B8306627
M. Wt: 246.65 g/mol
InChI Key: DZHJESBHOZSMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C12H7ClN2O2 and its molecular weight is 246.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-5H-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C12H7ClN2O2/c13-7-1-2-9(15-6-7)11-5-8-10(17-11)3-4-14-12(8)16/h1-6H,(H,14,16)

InChI Key

DZHJESBHOZSMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC3=C(O2)C=CNC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromofuro[3,2-c]pyridin-4(5H)-one (200 mg), lithium 1-(5-chloropyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (462 mg), palladium(II) acetate (21.0 mg), copper(I) iodide (178 mg), triphenylphosphine (49.0 mg) and DMA (1.0 mL) was heated at 250° C. for 30 min under microwave irradiation. The reaction mixture was purified by silica gel column chromatography (NH, methanol/ethyl acetate), and the obtained solid was washed with diisopropyl ether to give the title compound (69.0 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
lithium 1-(5-chloropyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
178 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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